molecular formula C7H14N2O3 B2360186 3-Ethoxyoxolane-3-carbohydrazide CAS No. 1934892-64-4

3-Ethoxyoxolane-3-carbohydrazide

Cat. No.: B2360186
CAS No.: 1934892-64-4
M. Wt: 174.2
InChI Key: OYLWPCSEEQYTLY-UHFFFAOYSA-N
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Description

Contextualization within Oxolane and Tetrahydrofuran (B95107) Chemistry

The core of the molecule is an oxolane ring. Oxolane is the preferred IUPAC name for the five-membered saturated cyclic ether more commonly known as tetrahydrofuran (THF). quora.com THF is a colorless, water-miscible organic liquid widely employed as a versatile solvent in both laboratory and industrial settings for organic synthesis. acs.orgresearchgate.netyoutube.com

Beyond its role as a solvent, the substituted tetrahydrofuran motif is a crucial structural core found in a wide array of biologically active natural products, including lignans (B1203133) and annonaceous acetogenins. nih.gov These natural products exhibit a diverse range of biological effects, such as antitumor, antimicrobial, and antiprotozoal activities. nih.gov Consequently, significant research has been dedicated to developing stereoselective methods for constructing substituted tetrahydrofurans. nih.gov These synthetic strategies often involve intramolecular nucleophilic substitution reactions, where a hydroxyl group displaces a leaving group to form the cyclic ether. nih.gov

Significance of the Carbohydrazide (B1668358) Functional Group in Organic Synthesis

The carbohydrazide functional group, characterized by the -CONHNH₂ moiety, is a versatile and highly reactive building block in organic synthesis. researchgate.netchemicalbook.com Carbohydrazides are key precursors for synthesizing a wide variety of heterocyclic compounds, such as 1,3,4-oxadiazoles, through cyclization reactions. mdpi.comresearchgate.net A standard and efficient method for preparing carbohydrazides involves the hydrazinolysis of corresponding esters with hydrazine (B178648) hydrate (B1144303). ajgreenchem.comajgreenchem.comresearchgate.net

Derivatives of carbohydrazide are of great interest in medicinal chemistry due to their extensive range of biological activities. ajgreenchem.com These compounds have been reported to possess antibacterial, antifungal, anti-inflammatory, and anticancer properties. chemicalbook.comajgreenchem.com The ability of the carbohydrazide group to form Schiff bases and hydrazones further enhances its utility, making it a valuable component in the design of new therapeutic agents. researchgate.net Industrially, carbohydrazide is also used as an oxygen scavenger in boiler water treatment systems to prevent corrosion. guidechem.comatamanchemicals.comatamankimya.com

Current Research Trends and Gaps Pertaining to Substituted Oxolane-Carbohydrazides

While the chemistries of both the oxolane ring and the carbohydrazide functional group are individually well-documented, dedicated research into compounds that merge these two structures, such as 3-Ethoxyoxolane-3-carbohydrazide, appears to be limited. The existing body of literature extensively covers the synthesis and application of various aromatic and heterocyclic carbohydrazides, but there is a noticeable gap in studies focusing on carbohydrazides substituted with an oxolane ring at the 3-position.

The primary research gap is the lack of comprehensive studies on the synthesis, reactivity, and potential biological activities of substituted oxolane-carbohydrazides. The synthesis of this compound would likely proceed via the reaction of its corresponding ester, ethyl 3-ethoxyoxolane-3-carboxylate, with hydrazine hydrate, a common pathway for carbohydrazide formation. ajgreenchem.comajgreenchem.com

Given the biological significance of substituted tetrahydrofurans and the diverse pharmacological profiles of carbohydrazide derivatives, compounds like this compound represent intriguing targets for future investigation. Exploring their potential as novel scaffolds in drug discovery could unveil new classes of bioactive molecules. The current landscape points towards an open field for synthetic chemists to develop and characterize this specific family of compounds and for medicinal chemists to evaluate their biological potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxyoxolane-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-2-12-7(6(10)9-8)3-4-11-5-7/h2-5,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLWPCSEEQYTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCOC1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Ethoxyoxolane 3 Carbohydrazide

Established Strategies for Oxolane Ring Construction

The synthesis of the core oxolane skeleton, a substituted tetrahydrofuran (B95107), is a foundational step. Numerous methods have been developed for the construction of this heterocyclic system, driven by its prevalence in biologically active natural products. nih.gov

Cyclization Pathways for Tetrahydrofuran Derivatives

The formation of the tetrahydrofuran ring is typically achieved through intramolecular cyclization of a linear precursor. These strategies involve forming a carbon-oxygen bond to close the five-membered ring. Key approaches include:

Intramolecular Cycloetherification: This is a common strategy, often involving the cyclization of an alcohol onto an electrophilic carbon. A prominent example is the ring closure of epoxy alcohols, where an alcohol attacks one of the epoxide carbons. nih.gov The regioselectivity of this attack (i.e., whether it results in a 5-exo or 5-endo cyclization) can be influenced by reaction conditions and the use of additives like magnesium halide salts. nih.gov

Palladium-Catalyzed Cyclization: Palladium catalysts can facilitate the reaction between γ-hydroxy terminal alkenes and aryl or vinyl bromides. This method is advantageous as it forms both a C-O and a C-C bond in a single step, creating substituted tetrahydrofurans. nih.gov

Radical Cyclization: Methods involving radical intermediates, such as the metal hydride atom transfer/radical polar crossover (MHAT/RPC) of homoallylic alcohols, provide a mild and high-yielding route to oxetanes, which can be precursors to tetrahydrofurans. nih.gov

Ring Expansion and Contraction: Tetrahydrofuran derivatives can be synthesized through the rearrangement of smaller or larger rings. For instance, photochemical ring expansion of substituted oxetanes can yield tetrahydrofurans. rsc.org Conversely, ring contraction of five-membered rings like γ-lactones containing a leaving group at the C-2 position has also been employed. nih.gov

Table 1: Comparison of Selected Cyclization Strategies for Tetrahydrofuran Synthesis
MethodTypical Precursor(s)Key FeaturesReference
Intramolecular Cycloetherification of EpoxidesEpoxy alcoholsFavors exo-cyclization; regioselectivity can be controlled with additives. nih.gov
Palladium-Catalyzed Cyclizationγ-Hydroxyalkenes and Aryl/Vinyl BromidesForms C-O and C-C bonds simultaneously; often highly stereoselective. nih.gov
Ring ExpansionSubstituted OxetanesPhotochemical, metal-free conditions can be used. rsc.org
Nucleophilic Addition/Cyclizationγ–Chloroalkyl sulfones and AldehydesForms two stereocenters and a C-C bond. nih.gov

Stereochemical Control in Oxolane Synthesis

Controlling the stereochemistry of substituents on the oxolane ring is critical, especially for applications in medicinal chemistry. Several strategies have been developed to achieve high diastereoselectivity:

Substrate Control: The existing stereochemistry of the acyclic precursor can direct the stereochemical outcome of the cyclization. The geometry of double bonds (E/Z) in the starting material can significantly influence the trans/cis ratio of substituents in the final product. datapdf.com

Catalyst Control: Chiral catalysts are widely used to induce enantioselectivity. For example, nickel-catalyzed asymmetric intramolecular cyclization of O-alkynones using a P-chiral bisphosphine ligand can produce chiral tetrahydrofurans with excellent enantioselectivity. rsc.org Similarly, iridium-catalyzed asymmetric cycloadditions of carboxylic acids and vinylcyclopropanes can yield highly enantioenriched tetrahydrofurans. acs.org

Lewis Acid Mediation: Lewis acids can play a crucial role in controlling both regio- and stereoselectivity, particularly in the cyclization of protected epoxy diols, through chelation effects that favor specific transition states. nih.gov Palladium-catalyzed methods are noted for affording trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereomeric ratios. nih.gov

Introduction of the Carbohydrazide (B1668358) Moiety at Position 3

The carbohydrazide functional group (-CONHNH₂) is a key component of the target molecule. It is typically introduced late in the synthetic sequence by converting a carboxylic acid derivative, most commonly an ester, at the C3 position of the oxolane ring.

Amidation and Hydrazinolysis Reactions

The most direct and widely used method for synthesizing a carbohydrazide is the hydrazinolysis of an ester. ajgreenchem.com This reaction involves treating a suitable ester precursor, in this case, a 3-alkoxycarbonyl-3-ethoxyoxolane (e.g., the ethyl ester), with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.govajgreenchem.com

The general procedure involves refluxing the ester with an excess of hydrazine hydrate, sometimes in a solvent like ethanol (B145695). nih.govresearchgate.net Upon completion of the reaction, the product often precipitates from the solution or can be crystallized by cooling. google.com This method is effective for a wide range of esters and is a common final step in the synthesis of many hydrazide-containing compounds. nih.govorgsyn.org

Carbonyl Activation and Nucleophilic Attack

The hydrazinolysis of an ester is a classic example of a nucleophilic acyl substitution reaction. The reaction proceeds via the following steps:

Nucleophilic Attack: The nitrogen atom of hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, leading to the expulsion of the alkoxy group (e.g., ethoxide) as the leaving group.

Proton Transfer: A final proton transfer step yields the stable carbohydrazide product and an alcohol byproduct (e.g., ethanol).

While the ester carbonyl is sufficiently reactive for this transformation, more reactive acylating agents like acyl chlorides could also be used in principle, reacting with hydrazine to form the hydrazide. nih.gov However, the use of esters is often preferred due to their stability, ease of handling, and the clean nature of the reaction. nih.gov

Table 2: General Conditions for Ester Hydrazinolysis
Ester SubstrateReagentSolventTypical ConditionsReference
Methyl 1-adamantanecarboxylate80% Hydrazine HydrateNone (reagent as solvent)Reflux nih.gov
Ethyl 5-methylpyrazinoateHydrazine HydrateNot specifiedNot specified ajgreenchem.com
Isoxazole EsterHydrazine MonohydrateEthanolNot specified researchgate.net
Dimethyl CarbonateHydrazine HydrateNone (reagent as solvent)70 °C chemicalbook.com

Installation of the Ethoxy Group

The introduction of the ethoxy group (-OCH₂CH₃) at the C3 position, a tertiary carbon, presents a significant synthetic challenge. This group is likely installed during the construction and functionalization of the oxolane ring, rather than being added to a pre-formed 3-carbohydrazide oxolane.

A plausible synthetic strategy would involve a precursor such as 3-oxotetrahydrofuran . This ketone could undergo a reaction analogous to a Strecker synthesis, using an alcohol instead of an amine. Reacting 3-oxotetrahydrofuran with a cyanide source (e.g., KCN) and ethanol in acidic conditions would lead to the formation of a 3-ethoxy-3-cyanotetrahydrofuran intermediate. In this key step, the ketone carbonyl is attacked by both the cyanide nucleophile and ethanol, establishing the two required functionalities at the C3 position simultaneously.

Following the formation of this ethoxy-nitrile intermediate, the synthesis would proceed with:

Hydrolysis: The nitrile group (-CN) would be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions.

Esterification: The resulting carboxylic acid would then be converted to its ethyl ester (-COOEt) through a standard esterification reaction (e.g., using ethanol and an acid catalyst).

Hydrazinolysis: Finally, as described in section 2.2, this ethyl ester, ethyl 3-ethoxyoxolane-3-carboxylate , would undergo hydrazinolysis to yield the target compound, 3-ethoxyoxolane-3-carbohydrazide .

This sequence strategically builds the complex functionality at the C3 position from a simpler, commercially available ketone precursor, addressing the challenge of installing an ethoxy group on a sterically hindered tertiary center.

Etherification Reactions

The introduction of an ethoxy group at the tertiary carbon of the oxolane ring is a critical step in the synthesis of this compound. The Williamson ether synthesis is a foundational method for this transformation. masterorganicchemistry.comwikipedia.org This reaction typically involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. wikipedia.org

In the context of synthesizing this compound, a plausible precursor would be a 3-hydroxyoxolane-3-carboxylic acid ester. The tertiary hydroxyl group of this precursor would first be deprotonated using a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide would then be reacted with an ethyl halide, such as ethyl iodide or ethyl bromide, to form the desired 3-ethoxyoxolane intermediate.

However, a significant challenge in the etherification of tertiary alcohols is the competing E2 elimination reaction, which can lead to the formation of an undesired alkene. byjus.com The choice of solvent and reaction temperature is therefore crucial in maximizing the yield of the ether product. masterorganicchemistry.com

An alternative approach is acid-catalyzed etherification. In this method, a strong acid protonates the hydroxyl group, converting it into a good leaving group (water). youtube.com A second alcohol molecule can then act as a nucleophile. For the synthesis of this compound, the 3-hydroxyoxolane precursor could be treated with ethanol in the presence of a catalytic amount of a strong acid like sulfuric acid. youtube.com Similar to the Williamson synthesis, this method also carries the risk of elimination reactions, particularly with tertiary alcohols. jove.com

Table 1: Comparison of Etherification Methods for a Tertiary Alcohol
MethodReagentsTypical ConditionsAdvantagesDisadvantages
Williamson Ether SynthesisAlcohol, Strong Base (e.g., NaH), Alkyl Halide (e.g., C2H5I)Anhydrous solvent (e.g., THF), 0°C to refluxVersatile for various alcoholsProne to E2 elimination with tertiary alcohols byjus.com
Acid-Catalyzed EtherificationAlcohol, Catalytic Acid (e.g., H2SO4), Second Alcohol (e.g., Ethanol)Excess of second alcohol as solvent, heatingSimple procedureRisk of elimination and carbocation rearrangements youtube.comjove.com

Selective Functionalization at Position 3

The concurrent presence of both an ethoxy group and a carbohydrazide group at the C-3 position of the oxolane ring necessitates a strategic approach to functionalization. A key intermediate for this purpose is a derivative of 3-hydroxy-tetrahydrofuran-3-carboxylic acid. The synthesis of such an intermediate can be envisioned through several pathways, often starting from readily available precursors like malic acid. chemicalbook.com

One potential route involves the esterification of a 3-hydroxy-3-carboxylic acid precursor, followed by the etherification of the tertiary alcohol as described previously. The final step would then be the conversion of the ester group to a carbohydrazide.

The conversion of an ester to a carbohydrazide is a well-established reaction, typically achieved by reacting the ester with hydrazine hydrate (N₂H₄·H₂O). sciencemadness.orgresearchgate.net This nucleophilic acyl substitution reaction is generally efficient and proceeds under relatively mild conditions, often by refluxing the ester with an excess of hydrazine hydrate in an alcohol solvent like ethanol. researchgate.net The presence of the ether linkage at the 3-position is not expected to interfere with this transformation.

Table 2: Hypothetical Reaction Scheme for Selective Functionalization
StepReactantReagentsProductTypical Yield (%)
13-Hydroxyoxolane-3-carboxylic acidEthanol, H₂SO₄ (cat.)Ethyl 3-hydroxyoxolane-3-carboxylate85-95
2Ethyl 3-hydroxyoxolane-3-carboxylateNaH, Ethyl IodideEthyl 3-ethoxyoxolane-3-carboxylate60-70
3Ethyl 3-ethoxyoxolane-3-carboxylateHydrazine HydrateThis compound80-90

Novel Synthetic Routes and Green Chemistry Approaches for this compound

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. chemguide.co.uklibretexts.org This section explores how these principles can be applied to the synthesis of this compound.

Catalytic Methods in Synthesis

Catalytic methods offer significant advantages in terms of efficiency and waste reduction. In the context of the Williamson ether synthesis, phase-transfer catalysts can be employed to facilitate the reaction between the alkoxide and the alkyl halide, particularly when dealing with reactants of differing solubilities.

For acid-catalyzed etherification, the use of solid acid catalysts, such as zeolites or ion-exchange resins, can simplify the purification process and allow for catalyst recycling, aligning with the principles of green chemistry. google.com

The synthesis of the carbohydrazide moiety itself is typically a stoichiometric reaction. However, the development of catalysts that could facilitate this transformation under even milder conditions or with a broader substrate scope remains an area of interest in synthetic research.

Multi-Component Reaction Design

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are a cornerstone of green chemistry due to their high atom economy and operational simplicity. researchgate.net

While a direct three-component synthesis of this compound is not readily apparent, one could envision an MCR approach to construct a key intermediate. For instance, a reaction involving a 1,4-dicarbonyl compound, an alcohol, and a cyanide source could potentially lead to a cyanohydrin ether, which could then be further elaborated to the target carbohydrazide. Although speculative, this approach highlights the potential for innovative synthetic design in this area.

Atom Economy and Sustainable Synthesis Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov The ideal reaction has an atom economy of 100%, where all atoms of the reactants are incorporated into the final product.

In the proposed synthesis of this compound, the hydrazinolysis of the ester to form the carbohydrazide has a relatively high atom economy. The main byproduct is a molecule of alcohol, which is of low molecular weight. The Williamson ether synthesis, however, has a lower atom economy due to the formation of a salt byproduct.

Solvent Choice: Utilizing greener solvents, such as water or ethanol, where possible, and minimizing solvent usage. chemguide.co.uk

Energy Efficiency: Employing microwave-assisted synthesis or other energy-efficient heating methods to reduce reaction times and energy consumption. libretexts.org

Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources.

By carefully selecting synthetic routes and reaction conditions, the preparation of this compound can be optimized to be both efficient and environmentally responsible.

Chemical Reactivity and Derivatization of 3 Ethoxyoxolane 3 Carbohydrazide

Reactions Involving the Carbohydrazide (B1668358) Moiety

The lone pair of electrons on the terminal nitrogen atom of the carbohydrazide confers significant nucleophilicity, enabling it to react with a wide array of electrophilic reagents.

One of the most fundamental reactions of carbohydrazides is their condensation with carbonyl compounds, such as aldehydes and ketones. This reaction provides a straightforward route to the formation of hydrazone derivatives.

The reaction of 3-Ethoxyoxolane-3-carbohydrazide with an aldehyde or a ketone would be expected to yield the corresponding N-substituted hydrazone. This reaction typically proceeds by the nucleophilic attack of the terminal amino group of the carbohydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The general structure of the resulting hydrazone would feature the 3-ethoxyoxolane-3-carboxamide backbone linked to the carbonyl-derived moiety via a C=N double bond. The specific properties and further reactivity of the hydrazone would be dictated by the nature of the R1 and R2 substituents originating from the aldehyde or ketone.

Table 1: Hypothetical Hydrazone Derivatives of this compound

Carbonyl CompoundR1R2Expected Hydrazone Product
FormaldehydeHHN'-(methan-1-ylidene)-3-ethoxyoxolane-3-carbohydrazide
AcetaldehydeCH3HN'-(ethan-1-ylidene)-3-ethoxyoxolane-3-carbohydrazide
AcetoneCH3CH3N'-(propan-2-ylidene)-3-ethoxyoxolane-3-carbohydrazide
BenzaldehydeC6H5HN'-(phenylmethylidene)-3-ethoxyoxolane-3-carbohydrazide

Note: This table presents hypothetical products as no specific literature on these reactions for this compound is currently available.

The condensation reaction is typically acid-catalyzed. The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic nitrogen of the carbohydrazide then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine. Subsequent proton transfer and elimination of a water molecule result in the formation of the stable hydrazone product with a characteristic imine linkage. The reaction is generally reversible, and the removal of water can be employed to drive the equilibrium towards the product side.

The carbohydrazide moiety is a valuable precursor for the synthesis of various five-membered heterocyclic rings, which are of significant interest in medicinal and materials chemistry.

Carbohydrazides can be cyclized to form 1,3,4-oxadiazole (B1194373) rings through various synthetic methodologies. A common approach involves the reaction of the carbohydrazide with a one-carbon synthon, such as an orthoester or carbon disulfide, followed by cyclization. Alternatively, oxidative cyclization of the corresponding acylhydrazone derivatives can also yield 1,3,4-oxadiazoles. In the context of this compound, this would lead to the formation of a novel heterocyclic system where the oxolane ring is appended to a 1,3,4-oxadiazole moiety.

Similarly, the carbohydrazide functionality can be utilized to construct triazole rings. For instance, reaction with isothiocyanates would yield a thiosemicarbazide (B42300) intermediate, which can then be cyclized under basic conditions to afford a 1,2,4-triazole-3-thione. Alternatively, reaction with other appropriate reagents could lead to the formation of different triazole isomers. The resulting 3-ethoxyoxolane-substituted triazoles would represent a novel class of compounds with potential for further chemical exploration.

While the specific reactivity of this compound is not detailed in the current body of scientific literature, the well-established chemistry of the carbohydrazide functional group provides a strong basis for predicting its chemical behavior. The condensation with carbonyl compounds to form hydrazones and the cyclization reactions to yield 1,3,4-oxadiazoles and triazoles are highly plausible transformations. Experimental investigation into these and other potential reactions is necessary to fully elucidate the chemical profile of this compound and unlock its potential for the synthesis of novel and potentially valuable derivatives.

Cyclization Reactions to Form Fused Heterocyclic Systems

Pyrazole (B372694) Annulation Strategies

The carbohydrazide moiety of this compound is a key functional group for the synthesis of pyrazole rings, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. nih.govmdpi.com Pyrazoles are recognized as important scaffolds in medicinal chemistry. nih.gov The primary strategy for pyrazole formation from a hydrazide involves a condensation reaction with a 1,3-dielectrophilic species, most commonly a 1,3-dicarbonyl compound.

The reaction of this compound with a 1,3-diketone, such as acetylacetone, would proceed via initial condensation to form a hydrazone intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule yields the substituted pyrazole ring. This method is highly efficient for producing polysubstituted pyrazoles. organic-chemistry.org The regioselectivity of the reaction with unsymmetrical 1,3-diketones can sometimes be a challenge, potentially leading to a mixture of regioisomers. beilstein-journals.org

Alternative methods for pyrazole synthesis that could employ this compound include:

Reaction with α,β-Unsaturated Ketones: Condensation with compounds like chalcones can lead to pyrazoline intermediates, which are then oxidized to form the aromatic pyrazole ring. nih.gov

Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions represent another pathway, although this typically involves the in-situ generation of a different reactive species from the hydrazide. nih.gov

Vilsmeier-Haack Reaction: This reaction can be used to synthesize pyrazole-4-carbaldehydes from hydrazones, which could be derived from this compound. nih.gov

A summary of potential reactants for pyrazole synthesis is presented below.

Table 1: Reagents for Pyrazole Synthesis with this compound

Reagent ClassSpecific ExampleExpected Product Type
1,3-DiketonesAcetylacetone (2,4-pentanedione)3,5-Dimethyl-1-(3-ethoxyoxolane-3-carbonyl)pyrazole
β-KetoestersEthyl acetoacetate3-Methyl-5-oxo-1-(3-ethoxyoxolane-3-carbonyl)pyrazoline
α,β-Unsaturated KetonesChalcone (1,3-Diphenyl-2-propen-1-one)3,5-Diphenyl-1-(3-ethoxyoxolane-3-carbonyl)pyrazoline
Other Heterocyclic Transformations (e.g., Thiodiazoles, Quinolines, Chromenes, Benzimidazoles)

The versatile hydrazide functional group allows for the synthesis of a wide array of other heterocyclic systems.

Thiodiazoles: 1,3,4-Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. A common and efficient method for their synthesis involves the reaction of a carbohydrazide with carbon disulfide in a basic medium, such as potassium hydroxide (B78521) in ethanol (B145695). samipubco.com This reaction proceeds through the formation of a dithiocarbazate salt, which then undergoes dehydrative cyclization to yield a 5-substituted-1,3,4-thiadiazole-2-thiol. nih.gov Alternatively, reacting this compound with an isothiocyanate would lead to a thiosemicarbazide intermediate, which can be cyclized to form aminothiadiazoles. irjmets.comnih.gov These thiadiazole derivatives are noted for their biological relevance. nih.gov

Quinolines: Quinoline (B57606) systems are bicyclic aromatic heterocycles. While direct one-pot synthesis from this compound is not typical, the hydrazide can be used to form hydrazone intermediates. For instance, condensation with a 2-chloroquinoline-3-carbaldehyde (B1585622) could yield a Schiff base, which serves as a precursor for more complex fused heterocyclic systems. mdpi.comrsc.org The synthesis of quinoline derivatives often involves multi-step sequences where the hydrazide function is used to build a new ring onto a pre-existing quinoline scaffold. nih.govnih.gov The resulting quinoline-hydrazone derivatives are investigated for their potential biological activities. researchgate.net

Chromenes: Chromenes (benzopyrans) are bicyclic systems containing an oxygen heterocycle fused to a benzene (B151609) ring. The reaction of hydrazides with certain chromene precursors can be complex. For example, the reaction of hydrazine (B178648) hydrate (B1144303) with ethyl 2-oxo-2H-chromene-3-carboxylate can lead to a ring-opening of the pyran-2-one moiety rather than simple hydrazide formation. nih.gov A potential synthetic route to chromene-containing structures could involve the reaction of this compound with salicylaldehyde (B1680747) derivatives under specific conditions to form hydrazones, which might then undergo cyclization. nih.gov More advanced strategies could involve radical cyclization of precursors derived from the carbohydrazide. nih.gov

Benzimidazoles: Benzimidazoles consist of a benzene ring fused to an imidazole (B134444) ring. A primary synthetic route involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. This compound could be used as a carboxylic acid surrogate, likely under harsh conditions that promote its hydrolysis or direct condensation. A more feasible approach involves multi-step syntheses where the carbohydrazide is first converted into another heterocyclic ring, such as an oxadiazole, which is then linked to a benzimidazole (B57391) core. nih.govrsc.org The synthesis often focuses on creating complex molecules where the benzimidazole unit is coupled with other heterocyclic moieties. nih.gov

Reactions Involving the Terminal Hydrazine Nitrogen Atoms

The terminal -NH2 group of the hydrazide is a potent nucleophile and is the primary site for reactions such as acylation and sulfonylation.

Acylation and Sulfonylation

Acylation: The terminal nitrogen atom of this compound readily reacts with acylating agents like acyl chlorides or acid anhydrides in the presence of a base. This reaction yields N'-acyl-3-ethoxyoxolane-3-carbohydrazides. This derivatization is a common strategy to create more complex molecules and is a foundational reaction in the synthesis of other heterocyclic systems, such as 1,3,4-oxadiazoles. mdpi.com

Sulfonylation: In a similar fashion, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) in a suitable solvent and base affords the corresponding N'-sulfonylhydrazide derivatives. mdpi.com These reactions are typically high-yielding and produce stable, crystalline products.

Table 2: Acylation and Sulfonylation Reactions

ReagentProduct ClassGeneral Structure
Acetyl ChlorideN'-AcylcarbohydrazideR-CO-NH-NH-CO-CH₃
Benzoic AnhydrideN'-AroylcarbohydrazideR-CO-NH-NH-CO-Ph
p-Toluenesulfonyl ChlorideN'-SulfonylcarbohydrazideR-CO-NH-NH-SO₂-Tol
R represents the 3-ethoxyoxolane-3-yl group.
Metal Complexation Studies

Carbohydrazides and their derivatives are excellent ligands for coordinating with a variety of metal ions. The coordination typically occurs through the carbonyl oxygen and the terminal amino nitrogen, forming stable chelate rings. epa.gov Schiff bases derived from carbohydrazides, formed by condensation with aldehydes or ketones, are also widely used as multidentate ligands. mdpi.com

Studies on similar carbohydrazide ligands have shown complex formation with a range of transition metals, including Cu(II), Ni(II), Co(II), Fe(III), Cr(III), and Zn(II), as well as other metals like Cd(II). mdpi.comnih.govresearchgate.net The resulting metal complexes often exhibit octahedral or square pyramidal geometries. researchgate.net The specific coordination mode depends on the metal ion, the counter-ion, and the reaction conditions. For instance, carbohydrazide itself can act as a bidentate or bridging ligand. researchgate.net The formation of these metal complexes can significantly alter the biological properties of the parent ligand. nih.gov

Table 3: Examples of Metal Complexes with Carbohydrazide-Type Ligands

Metal IonLigand TypeTypical GeometryReference
Cr(III), Fe(III)Macrocycle from carbohydrazideSquare Pyramidal researchgate.net
Co(II), Ni(II), Cu(II), Zn(II)Macrocycle from carbohydrazideSix-coordinate epa.gov
Cu(II), Ni(II), Co(II)Schiff base of quinoline-3-carbohydrazideOctahedral mdpi.com
Cd(II)CarbohydrazideTetracoordinated or Hexacoordinated researchgate.net

Transformations of the Oxolane Ring System

Ring-Opening Reactions

The oxolane (tetrahydrofuran) ring is a saturated five-membered ether. It is generally chemically stable under neutral and basic conditions. However, like other ethers, it is susceptible to cleavage under strongly acidic conditions, typically involving strong proton acids (like HBr or HI) or Lewis acids.

For this compound, a ring-opening reaction would involve the protonation of the oxolane oxygen atom, followed by nucleophilic attack by a counter-ion (e.g., Br⁻). This would break one of the C-O bonds in the ring, leading to a linear alkyl chain. The presence of the ethoxy and carbohydrazide substituents at the C3 position would influence the regioselectivity of the cleavage. The specific products would depend on the reaction conditions and the nucleophile used. While literature on the ring-opening of this specific molecule is scarce, the principle is analogous to the well-documented acid-catalyzed cleavage of tetrahydrofuran (B95107) and its derivatives. The ring-opening of heterocyclic systems by nucleophiles like hydrazine is a known phenomenon, as seen in the case of coumarin (B35378) derivatives, suggesting that under certain conditions, the oxolane ring might also be susceptible, although it is generally less reactive than lactone systems. nih.gov

Functionalization of the Tetrahydrofuran Scaffold

The tetrahydrofuran (THF) ring, a core component of the this compound structure, is generally considered a stable ether. However, its C-H bonds, particularly those adjacent to the ring oxygen (α-positions), can be selectively functionalized under specific reaction conditions. Modern synthetic methods have enabled the site-selective activation of these C-H bonds, allowing for the introduction of new functional groups without disrupting the ring structure.

Recent research has demonstrated that photocatalytic generation of bromine radicals can facilitate the α-C–H functionalization of tetrahydrofuran. rsc.org This metal-free approach allows for the formation of C-S and C-C bonds under mild conditions. rsc.org Such strategies could potentially be applied to this compound to introduce substituents at the C2 and C5 positions of the oxolane ring. The reaction proceeds via a radical mechanism, offering a different pathway compared to traditional ionic reactions.

Table 1: Potential C-H Functionalization Reactions of the Tetrahydrofuran Scaffold

Reaction Type Reagents Potential Product Description
C-S Cross-Coupling N-Bromosuccinimide (NBS), Photocatalyst (e.g., 4-CzIPN), Thiol Introduction of a thioether group at an α-position of the THF ring.

Note: The data in this table represents potential applications of known THF functionalization methods to the this compound scaffold and are not based on experimentally verified reactions of this specific compound.

Reactivity of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) at the C3 position is a simple alkyl ether. Ethers are known for their general lack of reactivity, which makes them excellent solvents for many chemical reactions. masterorganicchemistry.commasterorganicchemistry.com Their stability is due to the strong C-O bond. However, under specific and often harsh conditions, this ether linkage can be cleaved or transformed.

The reactivity of the ethoxy group is largely dominated by reactions that target the ether oxygen or the adjacent carbon atoms. The oxygen atom possesses lone pairs of electrons, making it a Lewis base that can be protonated by strong acids. masterorganicchemistry.comwikipedia.org This initial protonation is the key step in activating the ether for subsequent reactions. masterorganicchemistry.com

Ether Cleavage and Exchange Reactions

Ether cleavage is a fundamental reaction that breaks the carbon-oxygen bond. wikipedia.org This transformation typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), often at elevated temperatures. masterorganicchemistry.commasterorganicchemistry.com The reaction mechanism depends on the nature of the alkyl groups attached to the ether oxygen.

For this compound, the ethoxy group is a primary ether. Cleavage under strong acid conditions would proceed through an S_N2 mechanism. masterorganicchemistry.comwikipedia.org The process begins with the protonation of the ether oxygen by the strong acid, converting the ethoxy group into a good leaving group (ethanol). The halide anion (I⁻ or Br⁻), a good nucleophile, then attacks the less sterically hindered ethyl group in a bimolecular nucleophilic substitution (S_N2) reaction, yielding an ethyl halide and the corresponding 3-hydroxyoxolane-3-carbohydrazide. libretexts.org

Table 2: Reagents and Conditions for Ether Cleavage

Reagent Mechanism Products from Ethoxy Group
Hydroiodic Acid (HI) S_N2 Ethyl iodide and Ethanol
Hydrobromic Acid (HBr) S_N2 Ethyl bromide and Ethanol
Boron Tribromide (BBr₃) Lewis Acid-Assisted Cleavage Ethyl bromide and a borate (B1201080) ester intermediate

Note: The conditions for these reactions are typically harsh (e.g., concentrated acid, heat) and may affect other functional groups in the molecule, such as the carbohydrazide.

Spectroscopic and Advanced Analytical Characterization of 3 Ethoxyoxolane 3 Carbohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 3-Ethoxyoxolane-3-carbohydrazide would be expected to show distinct signals for each unique proton environment. The ethoxy group would exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), arising from coupling with each other. The protons on the oxolane ring would likely appear as complex multiplets due to their diastereotopic nature and coupling with neighboring protons. The protons of the carbohydrazide (B1668358) moiety (-NH-NH₂) would present as broad singlets, and their chemical shifts could be sensitive to solvent and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Ethoxy CH₃~1.2Triplet3H
Oxolane CH₂~1.8 - 2.2Multiplet4H
Ethoxy CH₂~3.5Quartet2H
NHBroad Singlet1H
NH₂Broad Singlet2H

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom will give rise to a distinct signal. The carbonyl carbon of the carbohydrazide group is expected to appear at the most downfield position. The quaternary carbon of the oxolane ring bonded to both the ethoxy and carbohydrazide groups would also have a characteristic chemical shift. The remaining carbons of the ethoxy and oxolane groups would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Ethoxy CH₃~15
Oxolane C4, C5~25 - 35
Ethoxy CH₂~60 - 70
Oxolane C2~65 - 75
Oxolane C3~80 - 90
Carbonyl C=O~170 - 180

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network and spatial arrangement of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships, helping to trace the connectivity within the ethoxy group and the oxolane ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish one-bond correlations between protons and their directly attached carbon atoms, confirming the assignments made from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the connection of the ethoxy and carbohydrazide groups to the C3 position of the oxolane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly bonded. It would be instrumental in determining the relative stereochemistry of the substituents at the C3 position.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-O bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
N-H (Amine/Amide)Stretch3200 - 3400Medium, Broad
C-H (Alkane)Stretch2850 - 3000Strong
C=O (Amide)Stretch1650 - 1680Strong
C-O (Ether/Ethoxy)Stretch1050 - 1150Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy group, the carbohydrazide moiety, or cleavage of the oxolane ring, providing further confirmation of the molecule's structure.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

FragmentDescription
[M]+Molecular Ion
[M - OCH₂CH₃]+Loss of the ethoxy group
[M - CONHNH₂]+Loss of the carbohydrazide group
[C₄H₇O]+Fragment from the oxolane ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to n → π* and π → π* transitions. The carbonyl group of the carbohydrazide moiety is the primary chromophore in this molecule. The position and intensity of the absorption maxima would be influenced by the solvent polarity. While the oxolane and ethoxy groups are not strong chromophores themselves, their presence can have a minor effect on the electronic transitions of the carbohydrazide group. Typically, the n → π* transition of a carbonyl group appears as a weak band at a longer wavelength, while the π → π* transition is a stronger band at a shorter wavelength.

Table 5: Predicted UV-Vis Absorption for this compound

Electronic TransitionPredicted Wavelength (λ_max)Molar Absorptivity (ε)
n → π~270 - 300 nmLow
π → π~200 - 220 nmHigh

X-ray Crystallography for Solid-State Structure Determination

In the absence of specific crystallographic data for this compound, we can look at related structures to hypothesize potential structural features. For instance, studies on other carbohydrazide derivatives have revealed key structural information. For example, the crystal structure of (E)-N'-(4-Methoxybenzylidene)pyridine-3-carbohydrazide dihydrate was determined, providing insights into the conformation and intermolecular interactions of a carbohydrazide moiety. nih.gov Similarly, the analysis of other cyclic ether-containing compounds can offer clues about the likely conformation of the oxolane ring.

A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information that would be obtained from such an analysis.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Calculated Density (g/cm³)Value
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Note: The values in this table are hypothetical and are for illustrative purposes only.

Integration of Spectroscopic Data for Comprehensive Structural Characterization

The complete and unambiguous structural elucidation of a novel compound like this compound relies on the synergistic integration of data from various spectroscopic techniques. youtube.comresearchgate.netnih.gov While X-ray crystallography provides the definitive solid-state structure, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for confirming the structure in solution and for providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be fundamental in mapping the carbon-hydrogen framework of the molecule.

¹H NMR would reveal the number of unique proton environments, their multiplicity (splitting patterns), and their integration (ratio of protons). Key signals would include the ethoxy group's triplet and quartet, the diastereotopic protons of the oxolane ring, and the exchangeable protons of the hydrazide group.

¹³C NMR would identify the number of unique carbon atoms, including the carbonyl carbon of the hydrazide, the quaternary carbon at the 3-position of the oxolane ring, and the carbons of the ethoxy and oxolane moieties.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the molecule. mdpi.com

Characteristic absorption bands would be expected for the N-H stretching of the hydrazide group (typically in the 3200-3400 cm⁻¹ region), the C=O stretching of the carbonyl group (around 1650-1680 cm⁻¹), and the C-O-C stretching of the ether linkage in the oxolane ring and the ethoxy group (in the 1050-1250 cm⁻¹ range).

Mass Spectrometry (MS): MS provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can further confirm the connectivity of the atoms. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

Interactive Data Table: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Triplet and quartet for the ethoxy group (-OCH₂CH₃). Complex multiplets for the oxolane ring protons. Broad singlets for the -NH and -NH₂ protons of the carbohydrazide group.
¹³C NMR Signal for the carbonyl carbon (C=O). Signal for the quaternary carbon (C-3 of the oxolane ring). Signals for the carbons of the ethoxy group. Signals for the carbons of the oxolane ring.
IR (cm⁻¹) ~3300 (N-H stretch), ~2980 (C-H stretch), ~1670 (C=O stretch), ~1100 (C-O stretch).
MS (m/z) Molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Fragment ions corresponding to the loss of the ethoxy group, the carbohydrazide moiety, and other characteristic fragments.

Note: The chemical shifts and absorption frequencies in this table are approximate and based on typical values for similar functional groups.

Chemometric Approaches in Spectroscopic Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. mdpi.com In the context of spectroscopic analysis, chemometric techniques can be powerful tools for data processing, pattern recognition, and quantitative analysis, especially when dealing with complex datasets or for comparing multiple samples. r-project.org

For a compound like this compound, chemometric methods could be applied in several ways:

Principal Component Analysis (PCA): If multiple batches of the compound are synthesized, PCA could be used to analyze their spectroscopic data (e.g., from IR or NMR) to assess batch-to-batch consistency and to identify any potential outliers or impurities.

Multivariate Calibration: In a scenario where this compound is part of a mixture, techniques like Partial Least Squares (PLS) regression could be used to build a model that correlates spectroscopic data with the concentration of the compound, allowing for its quantification without the need for complete separation.

Spectral Deconvolution: Chemometric algorithms can help to resolve overlapping peaks in complex spectra, which could be particularly useful in the analysis of the crowded regions of the ¹H NMR spectrum of the oxolane ring.

The application of chemometrics provides a more objective and robust interpretation of spectroscopic data, moving beyond simple visual inspection and enabling a deeper understanding of the chemical system under investigation. youtube.com

Computational Chemistry Investigations of 3 Ethoxyoxolane 3 Carbohydrazide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are used to investigate the electronic structure and properties of molecules, providing a balance between accuracy and computational cost. nih.govirjweb.com Methods like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed to optimize molecular geometries and calculate a wide range of properties. nih.govepstem.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. aimspress.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small gap indicates that a molecule is more reactive. irjweb.com For 3-Ethoxyoxolane-3-carbohydrazide, the HOMO is expected to be localized primarily on the electron-rich hydrazide (-NHNH2) moiety, while the LUMO would likely be centered around the carbonyl group (C=O) and adjacent atoms.

DFT calculations can provide precise energy values for these orbitals, which in turn are used to calculate global reactivity descriptors. These descriptors help quantify the molecule's chemical behavior.

Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated via DFT

ParameterFormulaDescriptionHypothetical Value (eV)
EHOMO -Energy of the Highest Occupied Molecular Orbital-6.45
ELUMO -Energy of the Lowest Unoccupied Molecular Orbital-1.98
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.4.47
Ionization Potential (I) -EHOMOThe minimum energy required to remove an electron.6.45
Electron Affinity (A) -ELUMOThe energy released when an electron is added.1.98
Chemical Potential (μ) (EHOMO + ELUMO) / 2Describes the escaping tendency of electrons.-4.215
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.2.235
Electrophilicity Index (ω) μ² / (2η)Quantifies the ability of a molecule to accept electrons.3.97

DFT calculations are invaluable for mapping out potential reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a chemical reaction can be constructed. This allows for the elucidation of reaction mechanisms and the determination of activation energies, which govern the reaction rate.

For this compound, this methodology could be used to study its synthesis, potential decomposition pathways, or its reactions as a nucleophile. Transition state searching algorithms locate the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. Vibrational frequency analysis is then performed to confirm the transition state, which is characterized by having exactly one imaginary frequency.

Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for structural confirmation when compared with experimental data. epstem.net

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. epstem.net These theoretical frequencies often show systematic deviations from experimental values, so they are typically scaled by an appropriate factor to improve agreement. This analysis helps in assigning specific absorption bands in an experimental IR spectrum to particular vibrational modes (e.g., C=O stretch, N-H bend). epstem.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H and ¹³C). epstem.net These calculations, performed on the optimized geometry of this compound, can predict the chemical shift for each unique proton and carbon atom, aiding in the interpretation of complex experimental NMR spectra.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis absorption spectra. nih.gov The calculation provides information on the absorption wavelengths (λmax) and the nature of the electronic transitions, often corresponding to HOMO→LUMO or similar orbital excitations. nih.gov

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

ParameterCalculated ValueExperimental Value
IR: C=O Stretch (cm⁻¹) 1715 (scaled)1690
**IR: N-H Stretch (cm⁻¹) **3350 (scaled)3320
¹H NMR: -OCH₂CH₃ (ppm) 1.251.22
¹³C NMR: C=O (ppm) 170.5168.9
UV-Vis λmax (nm) 215212

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. ethz.ch MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of different molecular conformations and their relative energies.

For this compound, MD simulations would be crucial for:

Conformational Sampling: Analyzing the rotational freedom around the C-C, C-O, and C-N single bonds to identify the most stable and populated conformers.

Ring Puckering: Investigating the flexibility of the five-membered oxolane ring, which can adopt various envelope and twist conformations.

Solvent Effects: Simulating the molecule in an explicit solvent environment (like water or DMSO) to understand how intermolecular interactions influence its preferred shape and dynamics.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR is a computational methodology that aims to create a mathematical relationship between the chemical structure of a molecule and a specific property. In a QSPR study, a set of molecules is described by various calculated parameters (molecular descriptors), which can include electronic, steric, and topological properties derived from DFT or other methods. A statistical model is then built to correlate these descriptors with an experimentally measured property (e.g., boiling point, solubility, or a measure of biological activity).

For this compound, a QSPR model could be developed using a database of related hydrazide compounds to predict a property of interest without needing to synthesize and test it directly.

In Silico Modeling of Molecular Interactions (e.g., for catalyst design)

In silico modeling, particularly molecular docking, is used to predict how a small molecule (ligand) binds to a larger receptor, such as a protein active site or the surface of a catalyst. researchgate.net If this compound were being investigated for its ability to interact with a specific metallic catalyst, for instance, docking simulations could predict its binding orientation and affinity.

These models evaluate the fitness of different binding poses based on a scoring function that considers intermolecular forces like:

Hydrogen bonding (e.g., involving the -NH2 and C=O groups).

Van der Waals interactions.

Electrostatic interactions.

The electronic properties calculated by DFT, such as the HOMO/LUMO distributions and molecular electrostatic potential (MEP) map, are critical inputs for understanding and rationalizing these interactions. scispace.com This approach can guide the rational design of more effective catalysts or ligands by identifying key structural features required for strong binding.

Applications of 3 Ethoxyoxolane 3 Carbohydrazide in Chemical Synthesis

Versatile Building Block in Organic Synthesis

The compound is listed as a "versatile small molecule scaffold" and a "building block" by chemical suppliers, suggesting its potential utility in the synthesis of more complex molecules. However, without published research, the specific types of reactions it can undergo and the range of molecules that can be synthesized from it remain unknown.

Precursor for Advanced Heterocyclic Scaffolds

The carbohydrazide (B1668358) functional group is known to be a valuable precursor for the synthesis of various heterocyclic compounds. In theory, 3-Ethoxyoxolane-3-carbohydrazide could be used to create novel oxolane-containing heterocyclic systems. Nevertheless, there is no specific information in the public domain detailing its use in the synthesis of such scaffolds.

Role in Polymer Chemistry as a Curing Agent or Chain Extender

Carbohydrazide derivatives can sometimes find applications in polymer chemistry as curing agents or chain extenders. However, there is no available data to confirm or deny the use of this compound for these purposes.

Catalytic Applications and Ligand Design for Metal Complexes

The nitrogen and oxygen atoms within this compound could potentially act as coordination sites for metal ions, suggesting a possible role in ligand design for catalytic applications. This remains a hypothetical application, as no studies on its use in catalysis have been found.

Development of Novel Reagents and Methodologies in Synthetic Organic Chemistry

The unique combination of an ethoxy group, an oxolane ring, and a carbohydrazide moiety in this compound presents possibilities for the development of new reagents and synthetic methods. Unfortunately, the lack of research into this compound means its potential in this area is yet to be explored.

Future Research Directions and Perspectives for 3 Ethoxyoxolane 3 Carbohydrazide

Exploration of Undiscovered Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of 3-Ethoxyoxolane-3-carbohydrazide. While its synthesis has not been extensively documented, several plausible pathways can be envisioned based on established organic chemistry principles. Future research should focus on the systematic investigation of these routes to identify the most viable and scalable methods.

A primary approach could involve the hydrazinolysis of a suitable precursor, such as an ester or an acyl chloride. For instance, the reaction of ethyl 3-ethoxyoxolane-3-carboxylate with hydrazine (B178648) hydrate (B1144303) is a theoretically sound method. wikipedia.org The optimization of this reaction, including temperature, solvent, and reaction time, would be a critical area of study.

Another promising avenue lies in the multi-step synthesis starting from more readily available precursors. This could involve the initial formation of the oxolane ring system, followed by the introduction of the ethoxy and carbohydrazide (B1668358) functionalities. The exploration of one-pot synthesis methodologies, which could offer improved efficiency and reduced waste, should also be a priority.

Future synthetic research could explore the following:

Route A: Direct Hydrazinolysis: Investigation of the reaction conditions for the conversion of ethyl 3-ethoxyoxolane-3-carboxylate to the target carbohydrazide.

Route B: Stepwise Synthesis: Development of a multi-step sequence involving the formation of the substituted oxolane ring followed by functional group interconversion.

Route C: Novel Reagent Development: Exploration of new reagents or catalytic systems that could facilitate the synthesis with higher yield and selectivity.

A comparative analysis of these potential synthetic pathways is presented in the table below, outlining the key aspects to be investigated for each proposed route.

Synthetic Pathway Key Precursors Potential Reagents Areas for Investigation
Direct Hydrazinolysis Ethyl 3-ethoxyoxolane-3-carboxylateHydrazine hydrateOptimization of reaction temperature, solvent, and stoichiometry.
Stepwise Synthesis Dihydrofuran derivativesGrignard reagents, oxidizing agents, hydrazineRing formation strategies, stereochemical control, functional group protection.
Novel Reagent Development To be determinedNew catalytic systemsCatalyst screening, reaction mechanism elucidation.

Deeper Mechanistic Investigations of Its Reactivity

The reactivity of this compound is predicted to be diverse, owing to the presence of the nucleophilic hydrazide group, the ether linkage, and the oxolane scaffold. A thorough understanding of its reaction mechanisms is crucial for its application in the synthesis of more complex molecules.

The carbohydrazide moiety is expected to be the primary site of reactivity. atamanchemicals.com It can act as a bidentate ligand, coordinating with metal ions to form stable complexes. researchgate.netfrontiersin.org The investigation of its coordination chemistry with various transition metals could lead to the discovery of novel catalysts or materials with interesting magnetic or optical properties.

Furthermore, the hydrazide group can participate in a variety of condensation reactions, for example, with aldehydes and ketones to form hydrazones. mdpi.com These reactions are fundamental in the synthesis of a wide range of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are known to exhibit a broad spectrum of biological activities. The kinetics and thermodynamics of these cyclization reactions warrant detailed investigation.

Key areas for mechanistic studies include:

Coordination Chemistry: Exploring the coordination modes of this compound with different metal centers.

Cyclization Reactions: Investigating the mechanisms of reactions leading to the formation of various heterocyclic systems.

Reaction Kinetics: Determining the rate laws and activation parameters for its key transformations to understand the factors influencing reactivity.

Synergistic Integration of Experimental and Computational Methodologies

The synergy between experimental and computational chemistry offers a powerful approach to accelerate the understanding of this compound. rsc.org Computational modeling, particularly using Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, conformational preferences, and spectroscopic properties before extensive laboratory work is undertaken. mdpi.comresearchgate.net

Computational studies can be employed to:

Predict Molecular Properties: Calculate properties such as bond lengths, bond angles, vibrational frequencies, and NMR chemical shifts to aid in the interpretation of experimental data.

Elucidate Reaction Mechanisms: Model transition states and reaction pathways to provide a detailed understanding of the reactivity of the molecule. scirp.org

Screen for Potential Applications: Virtually screen the interaction of this compound with biological targets or material interfaces to identify promising areas for experimental investigation.

The integration of these computational predictions with experimental validation will create a feedback loop, where theoretical models are refined based on experimental results, and new experiments are designed based on computational insights. This integrated approach will be instrumental in efficiently exploring the chemical space of this novel compound.

Computational Method Predicted Property/Application Experimental Validation
Density Functional Theory (DFT) Molecular geometry, vibrational spectra, electronic properties.X-ray crystallography, IR and Raman spectroscopy, UV-Vis spectroscopy.
Molecular Docking Binding affinity to biological targets.In vitro binding assays.
Molecular Dynamics (MD) Simulations Conformational dynamics, interaction with solvents or materials.NMR spectroscopy, surface characterization techniques.

Potential in Advanced Material Science Applications (General categories)

The unique structural features of this compound suggest its potential as a building block in the development of advanced materials. The presence of the hydrazide group, capable of forming strong hydrogen bonds and coordinating with metal ions, opens up possibilities for its use in the construction of supramolecular assemblies and coordination polymers. chemicalbook.comtaylorandfrancis.com

Potential areas of application in material science include:

Polymer Chemistry: The carbohydrazide functionality can act as a curing agent for epoxy resins or as a monomer in the synthesis of novel polyamides and polyurethanes with tailored thermal and mechanical properties. atamanchemicals.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the hydrazide to act as a linker can be exploited to construct porous materials with potential applications in gas storage, separation, and catalysis.

Surface Modification: The molecule could be used to functionalize the surfaces of materials, imparting new properties such as hydrophilicity, biocompatibility, or the ability to bind specific analytes.

Further research in this area would involve the synthesis and characterization of materials incorporating the this compound unit and the evaluation of their performance in various applications.

Q & A

Q. How can interdisciplinary approaches enhance research on this compound?

  • Collaborative Strategies :
  • Material Science : Partner to explore polymer stabilization applications (e.g., hydrazide crosslinkers).
  • Pharmacology : Combine with pharmacokinetic modeling to predict in vivo behavior.
  • Data Integration : Use cheminformatics platforms (e.g., KNIME) to merge spectral data with bioactivity databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.